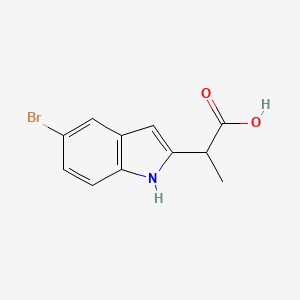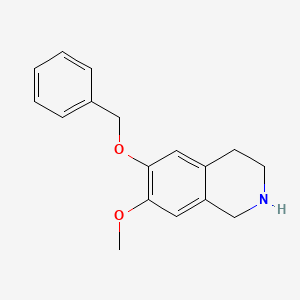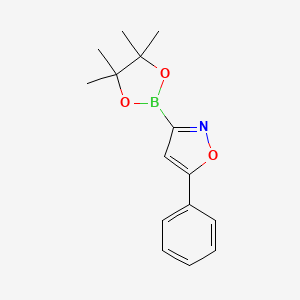![molecular formula C16H14O4 B11849096 2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)
2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of an ethoxycarbonyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the esterification of biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and distillation ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl-4,4’-dicarboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)-[1,1’-biphenyl]-2’-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl structure.
Wirkmechanismus
The mechanism of action of 2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.
Ethyl biphenyl-4-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
2’-(Ethoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group on the biphenyl structure. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
4-(2-ethoxycarbonylphenyl)benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)14-6-4-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
XHIMNDLAJUIPBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)

![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)




![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)
![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)

![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)


